![molecular formula C10H16 B13795798 Tricyclo[6.2.0.03,6]decane CAS No. 277-87-2](/img/structure/B13795798.png)
Tricyclo[6.2.0.03,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[6.2.0.03,6]decane is a unique organic compound characterized by its three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family and is known for its rigidity and stability. The structure of this compound consists of three interconnected cycloalkane rings, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.0.03,6]decane can be achieved through various methods. One notable method involves the photodimerization of 1,5-diaryl-1,4-pentadien-3-ones. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure . The reaction conditions typically involve solar irradiation using a Pyrex flask, and the products are characterized by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of photodimerization and other synthetic routes can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[6.2.0.03,6]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler hydrocarbons. Substitution reactions typically result in halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tricyclo[6.2.0.03,6]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of Tricyclo[6.2.0.03,6]decane involves its interaction with various molecular targets. The compound’s cage-like structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The diradical mechanism observed in its photodimerization reactions highlights its ability to form stable intermediates and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Another tricyclic hydrocarbon with a different ring configuration, often used in studies of hydrocarbon reactivity.
Uniqueness
Tricyclo[6.2.0.03,6]decane is unique due to its specific ring arrangement and the resulting stability and rigidity. Its ability to undergo photodimerization and form stable intermediates sets it apart from other tricyclic hydrocarbons.
Propriétés
Numéro CAS |
277-87-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[6.2.0.03,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-10H,1-6H2 |
Clé InChI |
BQVPJCNZRNQELG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC3CCC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
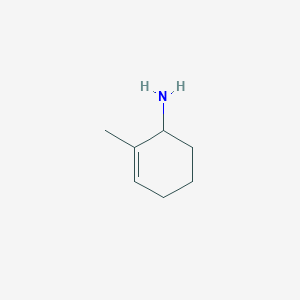
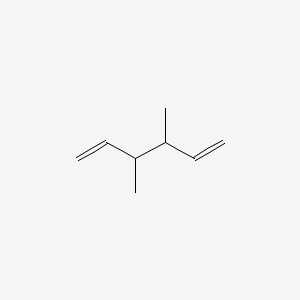
![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
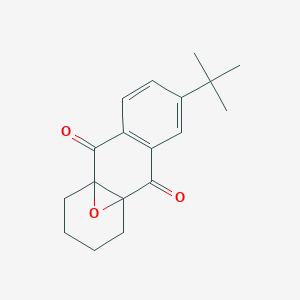
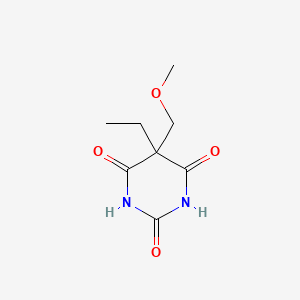

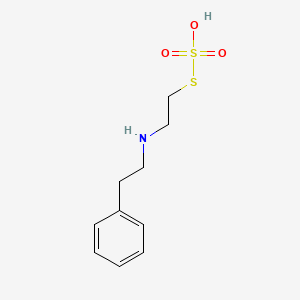
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
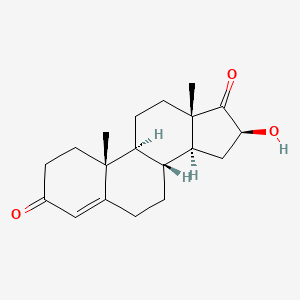

![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
